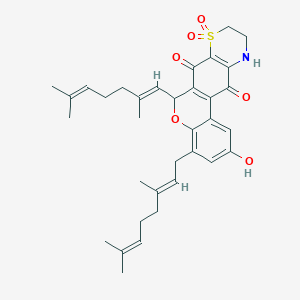
Thiaplidiaquinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiaplidiaquinone A, also known as this compound, is a useful research compound. Its molecular formula is C34H41NO6S and its molecular weight is 591.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thiaplidiaquinone A has demonstrated potent antitumor properties in various studies:
- Induction of Apoptosis : In vitro studies have shown that this compound induces apoptosis in Jurkat T lymphoma cells through the overproduction of reactive oxygen species (ROS), leading to mitochondrial potential collapse. The compound exhibited an IC50 value of approximately 3 μM against these cells .
- Selectivity Against Tumor Cell Lines : The compound has shown selectivity towards melanoma cell lines, particularly in National Cancer Institute (NCI) screenings. The dioxothiazine regioisomer of this compound exhibited enhanced antiproliferative activity compared to its natural counterpart, indicating the importance of structural modifications for increased efficacy .
Antimicrobial Properties
This compound also exhibits promising anti-malarial activity:
- Inhibition of Plasmodium falciparum : The compound has shown effectiveness against the malaria-causing parasite Plasmodium falciparum, with sub-micromolar inhibition levels observed in bioassays. Its mechanism involves targeting farnesyltransferase, which is essential for the parasite's survival .
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | Jurkat T lymphoma cells | 3 | Induction of apoptosis via ROS |
| Antitumor Activity | Melanoma cell lines | Varies | Selective cytotoxicity |
| Anti-malarial Activity | Plasmodium falciparum | Sub-micromolar | Inhibition of farnesyltransferase |
Eigenschaften
Molekularformel |
C34H41NO6S |
|---|---|
Molekulargewicht |
591.8 g/mol |
IUPAC-Name |
6-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-8,8-dioxo-6,9,10,11-tetrahydrochromeno[4,3-g][1,4]benzothiazine-7,12-dione |
InChI |
InChI=1S/C34H41NO6S/c1-20(2)9-7-11-22(5)13-14-24-18-25(36)19-26-28-29(27(41-33(24)26)17-23(6)12-8-10-21(3)4)32(38)34-30(31(28)37)35-15-16-42(34,39)40/h9-10,13,17-19,27,35-36H,7-8,11-12,14-16H2,1-6H3/b22-13+,23-17+ |
InChI-Schlüssel |
QDJNMAHTJHYJNV-FQLUOEGPSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C2C(=CC(=C1)O)C3=C(C(O2)/C=C(\C)/CCC=C(C)C)C(=O)C4=C(C3=O)NCCS4(=O)=O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C2C(=CC(=C1)O)C3=C(C(O2)C=C(C)CCC=C(C)C)C(=O)C4=C(C3=O)NCCS4(=O)=O)C)C |
Synonyme |
thiaplidiaquinone A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















